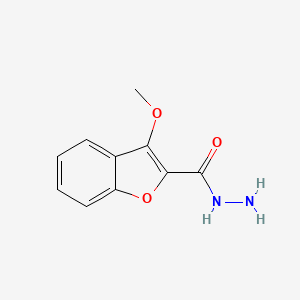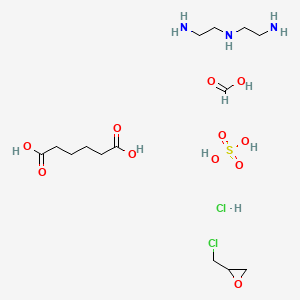
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, formate hydrochloride sulfate is a complex polymeric compound. This compound is notable for its unique structure, which combines hexanedioic acid, N-(2-aminoethyl)-1,2-ethanediamine, and (chloromethyl)oxirane. It is often used in various research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane involves several steps. The primary components, hexanedioic acid, N-(2-aminoethyl)-1,2-ethanediamine, and (chloromethyl)oxirane, are reacted under controlled conditions to form the polymer. The reaction typically requires a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The polymer is then purified through various techniques such as filtration, precipitation, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the polymer, altering its properties.
科学研究应用
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: The polymer can be used in the development of biomaterials and drug delivery systems.
Industry: The polymer is used in coatings, adhesives, and as a component in various industrial products.
作用机制
The mechanism by which hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The polymer can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and environment in which the polymer is used.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and aziridine
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and (chloromethyl)oxirane
Uniqueness
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, formate hydrochloride sulfate is unique due to its specific combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
76649-38-2 |
|---|---|
分子式 |
C14H33Cl2N3O11S |
分子量 |
522.4 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.ClH.H2O4S/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;;1-5(2,3)4/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H;(H2,1,2,3,4) |
InChI 键 |
SVDAFLPNTZFBEK-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.OS(=O)(=O)O.Cl |
相关CAS编号 |
76649-38-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


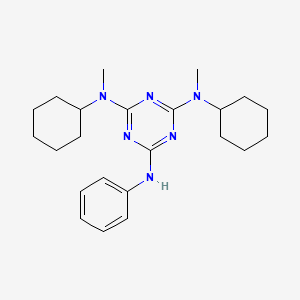
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
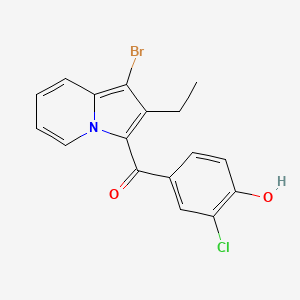
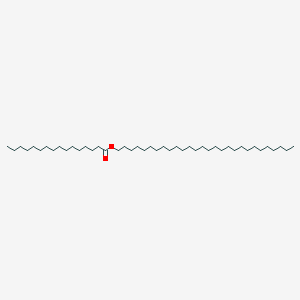
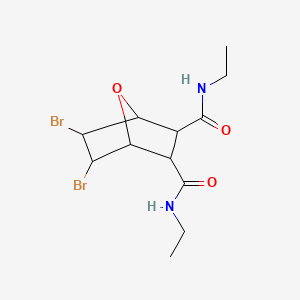
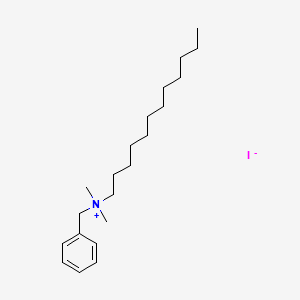
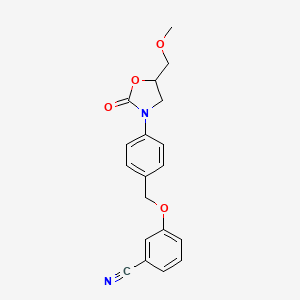
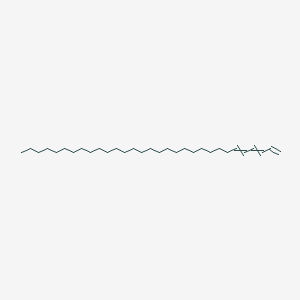
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
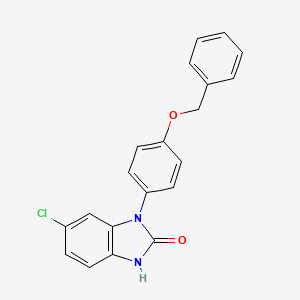
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
